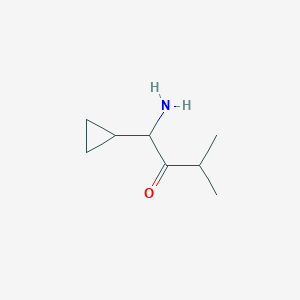

1-Amino-1-cyclopropyl-3-methylbutan-2-one

Description

1-Amino-1-cyclopropyl-3-methylbutan-2-one is a ketone derivative featuring a cyclopropyl ring and an amino group at position 1, along with a methyl substituent at position 3 of the butan-2-one backbone. Its molecular formula is C₇H₁₁NO, with an estimated molecular weight of 125.17 g/mol.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-amino-1-cyclopropyl-3-methylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-5(2)8(10)7(9)6-3-4-6/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

WPZFCHWWQIFYBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C1CC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-cyclopropyl-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing entities .

Chemical Reactions Analysis

1-Amino-1-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-Amino-1-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the provided evidence, focusing on molecular features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Key Comparative Insights

Ring Size and Reactivity: The target’s cyclopropane ring (3-membered) exhibits higher strain and reactivity compared to the cyclobutane ring (4-membered) in 1-(Aminomethyl)cyclobutanamine . This strain may render the target more reactive in ring-opening or functionalization reactions. In contrast, 1-(azepan-1-yl)-3-methylbutan-2-amine features a 7-membered azepane ring, which is less strained and more conformationally flexible, likely enhancing stability in biological systems.

Functional Group Implications: The target’s ketone group (position 2) differentiates it from 1-(2-Hydroxyphenyl)-3-methylbutan-1-one , where the ketone is at position 1. Compared to the hydroxyphenyl group in , the target’s cyclopropyl and amino groups may reduce polarity but increase steric hindrance, impacting solubility and interaction with biological targets.

Molecular Weight and Applications: The target’s moderate molecular weight (~125 g/mol) suggests better bioavailability than 1-(azepan-1-yl)-3-methylbutan-2-amine (184 g/mol) , which may face challenges in membrane permeability. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one is noted for applications in pharmaceuticals and materials science due to its aromatic and ketone functionalities. The target’s amino group could similarly enable use in Schiff base synthesis or as a ligand in catalysis.

Safety Considerations: While safety data for the target are unavailable, 1-(Aminomethyl)cyclobutanamine requires precautions (e.g., skin/eye protection), suggesting amines and strained rings may demand similar handling protocols.

Research Findings and Inferred Trends

- Reactivity : Cyclopropane rings in the target may facilitate ring-opening reactions, offering pathways to synthesize branched amines or carboxylic acids.

- Biological Activity: The combination of amino and ketone groups could mimic natural substrates, making the target a candidate for enzyme inhibition studies.

- Synthetic Utility : The target’s bifunctional nature contrasts with 1-(azepan-1-yl)-3-methylbutan-2-amine , which lacks electrophilic sites, limiting its utility in condensation reactions.

Biological Activity

1-Amino-1-cyclopropyl-3-methylbutan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Amino-1-cyclopropyl-3-methylbutan-2-one is characterized by the presence of an amino group attached to a cyclopropyl ring and a branched carbon chain. Its molecular formula is , with a molecular weight of approximately 139.21 g/mol. The compound's structure allows it to engage in various interactions at the molecular level, influencing its biological activity.

Biological Activity Overview

Research indicates that 1-amino-1-cyclopropyl-3-methylbutan-2-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may possess anticancer effects, although further studies are necessary to elucidate its mechanisms.

- Enzyme Modulation : The compound's ability to interact with specific enzymes makes it a candidate for drug development aimed at enzyme inhibition.

The mechanism by which 1-amino-1-cyclopropyl-3-methylbutan-2-one exerts its biological effects is thought to involve:

- Receptor Binding : The amino group can form hydrogen bonds with target receptors, enhancing binding affinity.

- Lipophilicity : The cyclopropyl moiety increases the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

A study conducted on various derivatives of cyclopropyl compounds demonstrated that 1-amino-1-cyclopropyl-3-methylbutan-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Amino-1-cyclopropyl-3-methylbutan-2-one | Staphylococcus aureus | 32 |

| 1-Amino-1-cyclopropyl-3-methylbutan-2-one | Escherichia coli | 64 |

Anticancer Studies

In vitro studies have shown that 1-amino-1-cyclopropyl-3-methylbutan-2-one can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability in the presence of varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

Case Study 1 : A research team investigated the effects of 1-amino-1-cyclopropyl-3-methylbutan-2-one on L. donovani, the causative agent of leishmaniasis. Mice treated with the compound showed reduced parasitic load compared to control groups, indicating its potential as an antileishmanial agent.

Case Study 2 : In another study focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit acetylcholinesterase (AChE). Results indicated a dose-dependent inhibition, suggesting its potential application in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.